molecular formula C6H8N2O3 B035386 N-(2-Cyanoethyl)-N-formylglycine CAS No. 104147-60-6

N-(2-Cyanoethyl)-N-formylglycine

Cat. No.: B035386
CAS No.: 104147-60-6
M. Wt: 156.14 g/mol
InChI Key: IYGOVYZPZKCSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyanoethyl)-N-formylglycine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

104147-60-6

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-[2-cyanoethyl(formyl)amino]acetic acid

InChI

InChI=1S/C6H8N2O3/c7-2-1-3-8(5-9)4-6(10)11/h5H,1,3-4H2,(H,10,11)

InChI Key

IYGOVYZPZKCSDF-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)O)C=O)C#N

Canonical SMILES

C(CN(CC(=O)O)C=O)C#N

Synonyms

Glycine, N-(2-cyanoethyl)-N-formyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 21.0 g of N-(2-cyanoethyl)-glycine ethyl ester and 18.3 g of formic acid is refluxed for 2 h. After concentration of this mixture underreduced pressure, the residue is taken up in 50 ml of ethanol, and cooled to 0° C.; there is then added dropwise a solution of 25.5 g of potassium hydroxide and 40 ml of water in 80 ml of ethanol. After the reaction solution has warmed up to room temperature, the solvent is evaporated off, and the residue is acidified to pH 1 with conc. hydrochloric acid. The mixture is saturated with sodium chloride and subsequently extracted with ethyl acetate. The combined organic extracts are concentrated by evaporation to thus obtain N-(2-cyanoethyl)-N-formylglycine, m.p. 112°-114° C. (compound No. 1.1).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.